Cas no 1805010-80-3 (2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine)

2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine
-
- インチ: 1S/C7H5F2I2NO/c1-13-4-2-3(10)5(11)6(12-4)7(8)9/h2,7H,1H3
- InChIKey: IDHOHIALSKWJSZ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(N=C1C(F)F)OC)I
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029071828-500mg |
2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine |
1805010-80-3 | 97% | 500mg |
$831.30 | 2022-04-01 | |
Alichem | A029071828-250mg |
2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine |
1805010-80-3 | 97% | 250mg |
$470.40 | 2022-04-01 | |
Alichem | A029071828-1g |
2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine |
1805010-80-3 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine 関連文献
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
5. Back matter
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridineに関する追加情報
Research Brief on 2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine (CAS: 1805010-80-3)
The compound 2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine (CAS: 1805010-80-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of fluorinated pyridine derivatives, which are increasingly important in the development of pharmaceuticals and agrochemicals. The presence of both difluoromethyl and diiodo substituents on the pyridine ring offers unique reactivity patterns, enabling selective functionalization for targeted applications. Researchers have successfully employed this compound in cross-coupling reactions, leveraging the iodine atoms for palladium-catalyzed transformations.
In the context of medicinal chemistry, preliminary investigations suggest that 2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine may exhibit promising biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potential as a scaffold for developing kinase inhibitors, with particular relevance to oncology targets. The compound's ability to modulate protein-protein interactions through halogen bonding has been a subject of particular interest.
The synthesis of this compound has been optimized in recent years, with several research groups reporting improved yields and purity. A notable advancement comes from a 2024 Nature Protocols publication detailing a scalable, one-pot synthesis method that reduces the need for intermediate purification steps. This development is particularly significant for potential industrial applications.
From a safety and toxicological perspective, recent in vitro studies indicate that the compound shows moderate cytotoxicity at higher concentrations, suggesting the need for careful dose optimization in potential therapeutic applications. However, its metabolic stability appears favorable, with in vitro microsomal stability studies showing promising half-life characteristics.
Looking forward, researchers are exploring the compound's potential in radiopharmaceutical applications, taking advantage of the iodine atoms for potential radiolabeling. Early-stage research presented at the 2024 American Chemical Society meeting demonstrated promising results in this direction, though further validation is required.
In conclusion, 2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine represents an exciting area of research with multiple potential applications in drug discovery and development. Its unique chemical properties and recent synthetic advancements position it as a valuable building block in medicinal chemistry. Future research directions likely include further exploration of its biological activities, optimization of its physicochemical properties, and investigation of its potential in targeted therapies.
1805010-80-3 (2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine) 関連製品
- 102766-74-5(2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline)
- 2171976-92-2(4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylthiomorpholine-2-carboxylic acid)
- 6393-40-4(4-Amino-3-nitrobenzonitrile)
- 2228174-97-6(2-(3-bromopropyl)-5-methoxypyridine)
- 2877763-36-3(4-[1-(5-bromo-3-methylpyridin-2-yl)piperidine-4-carbonyl]morpholine)
- 2228265-92-5(3-bromo-2-ethenyl-5-methylthiophene)
- 1227571-74-5(2-fluoro-5-methoxypyridin-4-amine)
- 2680705-93-3(8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one)
- 78355-50-7(Peptide E (cattleadrenal medulla) (9CI))
- 1804501-83-4(4-Aminomethyl-2-chloro-5-cyanobenzoic acid)




